N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine
Description
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is a complex organic compound that features a thiazole ring, a pyrimidine ring, and a morpholine ring
Properties
IUPAC Name |
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5OS/c1-3-12-9-16-15(22-12)10-19(2)13-8-14(18-11-17-13)20-4-6-21-7-5-20/h8-9,11H,3-7,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KVHGKZQZLSVHBI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(S1)CN(C)C2=NC=NC(=C2)N3CCOCC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine typically involves multi-step organic reactions. The process begins with the preparation of the thiazole ring, which is then linked to the pyrimidine ring through a series of nucleophilic substitution reactions. The morpholine ring is introduced in the final steps of the synthesis. Common reagents used in these reactions include alkyl halides, amines, and various catalysts to facilitate the formation of the desired bonds .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, would be considered to reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the thiazole or pyrimidine rings, often using halogenated reagents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, amines.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an antimicrobial, antiviral, and anticancer agent due to its ability to interact with various biological targets.
Pharmacology: The compound is investigated for its effects on enzyme activity and receptor binding, which could lead to the development of new therapeutic drugs.
Industrial Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, while the pyrimidine ring can act as a nucleophile or electrophile in various biochemical pathways. These interactions can modulate the activity of enzymes or receptors, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds such as 2-aminothiazole and 2-mercaptothiazole share the thiazole ring structure and exhibit similar biological activities.
Pyrimidine Derivatives: Compounds like 5-fluorouracil and cytosine share the pyrimidine ring and are known for their anticancer and antiviral properties.
Uniqueness
N-[(5-ethyl-1,3-thiazol-2-yl)methyl]-N-methyl-6-morpholin-4-ylpyrimidin-4-amine is unique due to the combination of the thiazole, pyrimidine, and morpholine rings in a single molecule. This unique structure allows it to interact with a broader range of biological targets and exhibit diverse pharmacological activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
